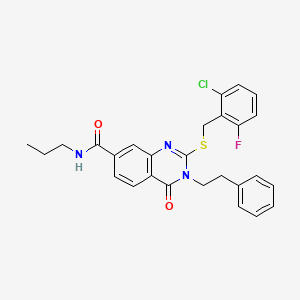

![molecular formula C18H24N2O3 B2870568 Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate CAS No. 2411305-96-7](/img/structure/B2870568.png)

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate, also known as Boc-Lys(Boc)-Phe-Met-AMC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a substrate for protease assays. The compound is synthesized through a series of chemical reactions and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC is a fluorogenic substrate, meaning that it emits fluorescence when cleaved by a protease. The mechanism of action involves the protease cleaving the peptide bond between the amino acid residues of lysine and phenylalanine, resulting in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The fluorescence emitted by AMC can be detected using various analytical techniques such as fluorescence spectrometry.

Biochemical and Physiological Effects

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC has no known biochemical or physiological effects on its own. However, its use as a substrate for protease assays has important implications in the study of diseases where protease activity is abnormal. For example, increased protease activity has been observed in cancer cells, leading to the degradation of extracellular matrix proteins and facilitating tumor invasion and metastasis. The use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC as a substrate allows for the detection and quantification of this abnormal protease activity, providing valuable insights into the mechanisms of cancer progression.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC has several advantages as a substrate for protease assays. It is highly sensitive, allowing for the detection of low levels of protease activity. It is also specific for certain types of proteases, allowing for the detection and quantification of specific protease activity in biological samples. However, there are also limitations to its use. The fluorescence emitted by AMC can be quenched by certain compounds, leading to false-negative results. Additionally, the use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC as a substrate requires the use of specialized equipment and expertise in protease assay techniques.

Future Directions

Future research on Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC could focus on the development of new protease assays using this substrate. This could involve the identification of new proteases that cleave Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC or the modification of the substrate to increase its specificity for certain types of proteases. Additionally, research could focus on the use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC in the development of new diagnostic tools for diseases where abnormal protease activity has been observed. This could involve the use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC in the detection of protease activity in biological fluids or tissues, providing valuable insights into disease progression and treatment.

Synthesis Methods

The synthesis of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC involves several chemical reactions. First, tert-butyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate is reacted with 4-[(but-2-ynoylamino)methyl]phenylboronic acid to form tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate. This intermediate is then reacted with Fmoc-Lys(Boc)-OH to form Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC has been widely used as a substrate for protease assays. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. The use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC as a substrate allows for the detection and quantification of protease activity in various biological samples. This has important implications in the study of diseases such as cancer, Alzheimer's, and infectious diseases, where abnormal protease activity has been observed.

properties

IUPAC Name |

tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-5-6-16(21)20-13-15-9-7-14(8-10-15)11-12-19-17(22)23-18(2,3)4/h7-10H,11-13H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWINSICUEGIPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870490.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B2870492.png)

![N-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2870499.png)

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2870501.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2870502.png)

amine hydrochloride](/img/structure/B2870504.png)

![4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2870506.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2870507.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2870508.png)